

## How does SR-4835's potency compare to firstgeneration CDK inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SR-4835 |           |
| Cat. No.:            | B610978 | Get Quote |

# SR-4835 vs. First-Generation CDK Inhibitors: A Potency Comparison

The landscape of cyclin-dependent kinase (CDK) inhibitors has evolved significantly, moving from broad-spectrum agents to highly selective molecules. This guide provides a comparative analysis of the potency of **SR-4835**, a next-generation CDK inhibitor, against first-generation CDK inhibitors, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

### **Executive Summary**

**SR-4835** demonstrates a marked increase in selectivity and potency against its primary targets, CDK12 and CDK13, when compared to first-generation "pan-CDK" inhibitors such as Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). While first-generation inhibitors exhibit activity across a wide range of CDKs, often with lower potency and higher potential for off-target effects, **SR-4835** is a highly selective dual inhibitor.[1][2][3] This targeted approach offers the potential for a more favorable therapeutic window and a reduction in toxicity associated with broad CDK inhibition.

### **Data Presentation: Potency Comparison**



The following table summarizes the half-maximal inhibitory concentration (IC50) values for **SR-4835** and representative first-generation CDK inhibitors against various CDK subtypes. Lower IC50 values indicate higher potency.

| Comp<br>ound     | CDK1                 | CDK2                | CDK4           | CDK5           | CDK6           | CDK7           | CDK9           | CDK1<br>2                    | CDK1                     |
|------------------|----------------------|---------------------|----------------|----------------|----------------|----------------|----------------|------------------------------|--------------------------|
| SR-<br>4835      | >10,00<br>0 nM       | >10,00<br>0 nM      | >10,00<br>0 nM | >10,00<br>0 nM | >10,00<br>0 nM | >10,00<br>0 nM | >10,00<br>0 nM | 99<br>nM[2]<br>[4][5]<br>[6] | 4.9 nM<br>(Kd)[4]<br>[5] |
| Flavop<br>iridol | 30<br>nM[1]          | 170<br>nM[1]        | 100<br>nM[1]   | 170<br>nM      | 60<br>nM[1]    | 300<br>nM[1]   | 10<br>nM[1]    | -                            | -                        |
| Rosco<br>vitine  | 0.65<br>μM[7]<br>[8] | 0.7<br>μM[7]<br>[8] | >100<br>μM[8]  | 0.16<br>μM[8]  | >100<br>μM[8]  | 0.5<br>μM[9]   | 0.8<br>μM[9]   | -                            | -                        |

Data for Flavopiridol and Roscovitine represent a range of reported IC50 values from various sources. The selectivity of **SR-4835** is evident from its high IC50 values against other CDKs, indicating minimal activity.

### **Experimental Protocols**

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for the key experiments cited.

### In Vitro Kinase Assays for SR-4835

The potency of **SR-4835** against CDK12 and CDK13 was determined using in vitro radioactive kinase assays.[10]

- Enzymes: Recombinant human CDK12/CycK and CDK13/CycK complexes.
- Substrate: A peptide substrate specific for CDK12/13.



- Reaction Mixture: The kinase, substrate, and varying concentrations of **SR-4835** were incubated in a buffer containing 0.2 mM ATP and [y-33P]ATP.
- Incubation: The reaction was carried out for a specified time at a controlled temperature.
- Detection: The incorporation of the radiolabeled phosphate into the substrate was measured using a scintillation counter.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic equation.

### **Kinase Assays for Flavopiridol**

The inhibitory activity of Flavopiridol was assessed using a filter-binding assay.[4]

- Enzymes: Baculovirus-expressed GST-CDK1/cyclin B1 (human) complex.
- Substrate: Histone H1.
- Reaction Mixture: The kinase reaction consisted of 100 ng of the enzyme complex, 1  $\mu$ g of histone H1, 0.2  $\mu$ Ci [y-<sup>33</sup>P]ATP, and 25  $\mu$ M ATP in a kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.5 mM DTT).
- Inhibitor: Flavopiridol was dissolved in dimethylformamide (DMF) and tested at various concentrations.
- Termination and Detection: The reaction was stopped by the addition of 20% trichloroacetic acid (TCA). The TCA precipitates were collected onto GF/C unifilter plates, and the incorporated radioactivity was quantified using a liquid scintillation counter.
- Data Analysis: IC50 values were determined through nonlinear regression analysis.

### **Cell-Free Assays for Roscovitine**

The potency of Roscovitine was evaluated in cell-free assays against a panel of CDKs.[8]

• Enzymes: Purified cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.



- Assay Principle: The assays measured the transfer of phosphate from ATP to a specific substrate by the respective CDK.
- Inhibitor: Roscovitine was added at varying concentrations to determine its inhibitory effect.
- Detection: The level of substrate phosphorylation was quantified to determine the enzyme activity.
- Data Analysis: IC50 values were calculated from the dose-response curves.

## Signaling Pathway and Experimental Workflow Visualization

# SR-4835 Mechanism of Action: Inhibition of CDK12/13 and the DNA Damage Response

**SR-4835**'s selective inhibition of CDK12 and CDK13 has a profound impact on the DNA Damage Response (DDR) pathway. CDK12 and CDK13 are crucial for the transcription of key DDR genes, including BRCA1 and RAD51. By inhibiting these kinases, **SR-4835** disrupts the transcription of these genes, leading to a compromised DDR. This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]





#### Click to download full resolution via product page

Caption: **SR-4835** inhibits CDK12/13, disrupting DNA damage response and synergizing with PARP inhibitors.

# **Experimental Workflow: Determining IC50 using a Kinase Assay**

The following diagram illustrates a typical workflow for determining the IC50 value of a CDK inhibitor.





Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

#### Conclusion

**SR-4835** represents a significant advancement over first-generation CDK inhibitors, offering high potency and selectivity for CDK12 and CDK13. This targeted approach avoids the broad-spectrum activity of inhibitors like Flavopiridol and Roscovitine, which can lead to off-target



effects and toxicity. The focused mechanism of action of **SR-4835**, particularly its impact on the DNA damage response pathway, presents a promising strategy for targeted cancer therapy, especially in combination with DNA-damaging agents and PARP inhibitors. The provided experimental data and protocols offer a basis for the objective comparison of these compounds in a research and development setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CDK inhibitors in cancer therapy, an overview of recent development PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer [ijdrug.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How does SR-4835's potency compare to first-generation CDK inhibitors?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610978#how-does-sr-4835-s-potency-compare-to-first-generation-cdk-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com